molecular formula C14H22N2 B12921505 N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine

Cat. No.: B12921505
M. Wt: 218.34 g/mol
InChI Key: LPDLTLBVGLFEMJ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine: is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine typically involves the reaction of benzyl chloride with 2-(pyrrolidin-3-yl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-N-isopropyl-3-pyrrolidinamine
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • N-(Pyridin-3-ylmethyl)propan-2-amine

Comparison: N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the benzyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-3-ylpropan-2-amine

InChI

InChI=1S/C14H22N2/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3

InChI Key

LPDLTLBVGLFEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNC1)NCC2=CC=CC=C2

Origin of Product

United States

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